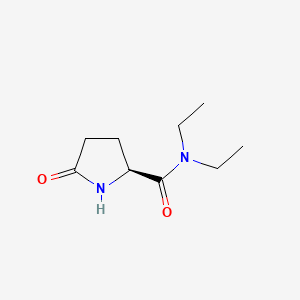
2-Ethylhexyl 3-methoxypropyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 3-methoxypropyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and 3-methoxypropanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of phthalic anhydride, 2-ethylhexanol, and 3-methoxypropanol in the presence of an acid catalyst. The mixture is heated and maintained at the optimal temperature to ensure complete esterification. After the reaction is complete, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain a high-purity compound suitable for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 3-methoxypropyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives and other oxidation products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl 3-methoxypropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and flooring materials.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl 3-methoxypropyl phthalate involves its interaction with cellular and molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The compound may also induce oxidative stress and affect cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl 3-methoxypropyl phthalate can be compared with other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure but lacks the methoxypropyl group. DEHP is widely used as a plasticizer but has raised health concerns due to its endocrine-disrupting properties.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a different alkyl chain structure. DINP is considered to have lower toxicity compared to DEHP.
Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain, providing different physical properties and lower volatility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications where other phthalates may not perform as effectively.
Propriétés
Numéro CAS |
85661-32-1 |
|---|---|
Formule moléculaire |
C20H30O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-4-6-10-16(5-2)15-25-20(22)18-12-8-7-11-17(18)19(21)24-14-9-13-23-3/h7-8,11-12,16H,4-6,9-10,13-15H2,1-3H3 |
Clé InChI |
ISLYGGZIEGTHIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




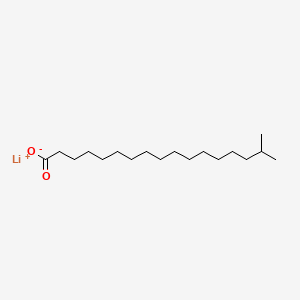

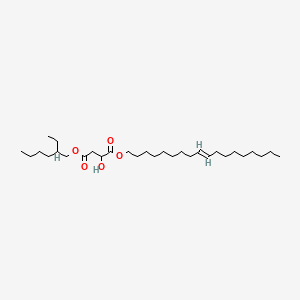


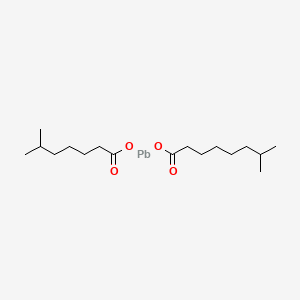
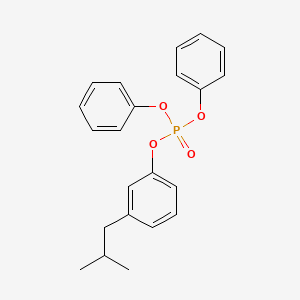
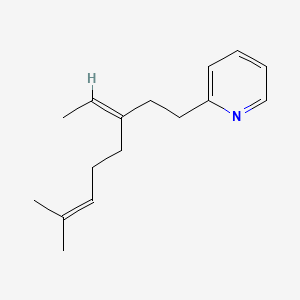
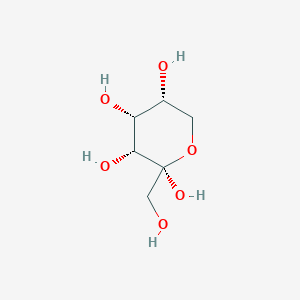
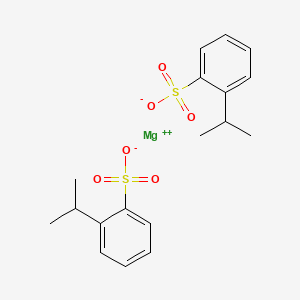
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
